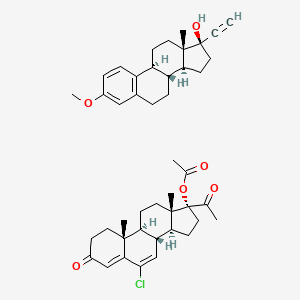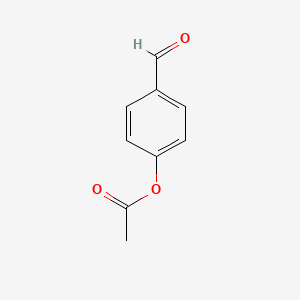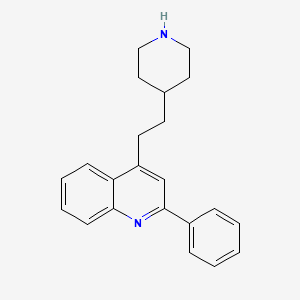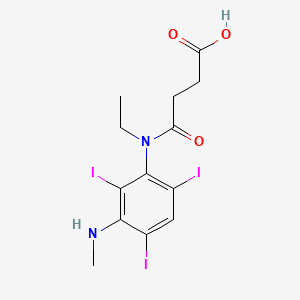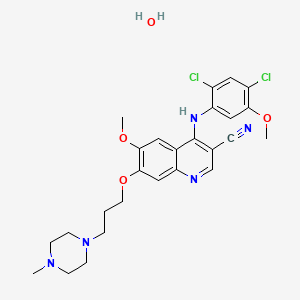
博舒替尼单水合物
概述
科学研究应用
SKI-606 在科学研究中具有广泛的应用,包括:
化学: 它被用作研究激酶抑制和开发新的激酶抑制剂的模型化合物。
生物学: SKI-606 用于研究 Src 和 Abl 激酶在细胞信号通路和癌症进展中的作用。
作用机制
SKI-606 通过抑制 Src 和 Abl 激酶的活性发挥作用。这些激酶在调节细胞增殖、存活、运动和侵袭的细胞信号通路中起着至关重要的作用。 通过抑制这些激酶,SKI-606 会破坏这些通路,导致肿瘤细胞运动和侵袭减少 . 该化合物还抑制了下游效应器如粘着斑激酶、富含脯氨酸的酪氨酸激酶 2 和 Crk 相关底物的磷酸化,进一步增强了其抗增殖作用 .
生化分析
Biochemical Properties
Bosutinib monohydrate plays a crucial role in inhibiting the activity of SRC and ABL tyrosine kinases, which are involved in various cellular processes such as proliferation, adhesion, and survival . It interacts with the BCR-ABL fusion protein, a key driver of leukemogenesis in chronic myelogenous leukemia . By binding to the ATP-binding site of these kinases, Bosutinib monohydrate effectively inhibits their activity, leading to reduced phosphorylation of downstream signaling proteins .
Cellular Effects
Bosutinib monohydrate exerts significant effects on various cell types, particularly leukemic cells. It inhibits cell proliferation and induces apoptosis in chronic myelogenous leukemia cells by disrupting the BCR-ABL signaling pathway . Additionally, Bosutinib monohydrate affects cell signaling pathways, gene expression, and cellular metabolism, leading to decreased cell viability and increased cell death .
Molecular Mechanism
The molecular mechanism of Bosutinib monohydrate involves its binding to the ATP-binding site of SRC and ABL tyrosine kinases, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival . Bosutinib monohydrate also induces changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bosutinib monohydrate have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that Bosutinib monohydrate can lead to sustained inhibition of cell proliferation and induction of apoptosis in chronic myelogenous leukemia cells .
Dosage Effects in Animal Models
In animal models, the effects of Bosutinib monohydrate vary with different dosages. At therapeutic doses, Bosutinib monohydrate effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Bosutinib monohydrate is primarily metabolized by cytochrome P450 3A4 in the liver . The major circulating metabolites include oxydechlorinated bosutinib and N-desmethylated bosutinib, which are inactive . The compound’s metabolism involves various enzymes and cofactors, and its metabolic pathways can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Bosutinib monohydrate is extensively distributed within cells and tissues . It is highly bound to plasma proteins, which facilitates its transport and distribution . The compound interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Bosutinib monohydrate is primarily within the cytoplasm, where it exerts its inhibitory effects on SRC and ABL tyrosine kinases . The compound’s activity and function are influenced by its localization, and it may undergo post-translational modifications that direct it to specific cellular compartments .
准备方法
SKI-606 的合成涉及多个步骤,从制备核心喹啉结构开始。合成路线通常包括以下步骤:
喹啉核的形成: 这涉及将合适的先驱体环化以形成喹啉环。
功能化: 然后用各种取代基对喹啉核进行功能化,以达到所需的化学性质。
最终修饰:
SKI-606 的工业生产方法旨在优化产量和纯度,同时最大限度地减少有害试剂和条件的使用。 这些方法通常涉及使用先进的催化过程和纯化技术来确保最终产品的质量 .
化学反应分析
SKI-606 会经历多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰喹啉核上的官能团。
取代: SKI-606 可以进行取代反应,其中特定取代基被其他官能团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .
相似化合物的比较
SKI-606 在激酶抑制剂中是独一无二的,因为它具有双重抑制 Src 和 Abl 激酶的作用。类似的化合物包括:
达沙替尼: 另一种双重 Src/Abl 激酶抑制剂,但对其他激酶的活性谱更广。
伊马替尼: 主要是一种 Abl 激酶抑制剂,对 Src 激酶的活性较低。
属性
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPOSPOKHGNMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238722 | |
| Record name | Bosutinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918639-08-4 | |
| Record name | Bosutinib monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosutinib monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosutinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSUTINIB MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B1194619.png)
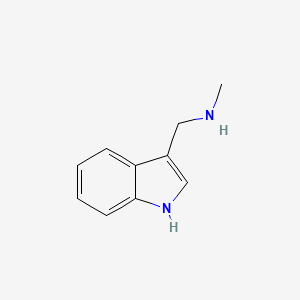
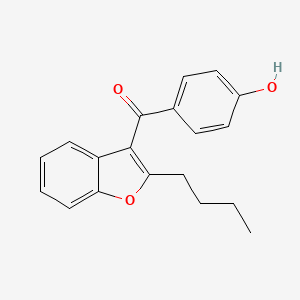
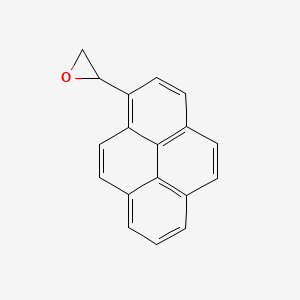
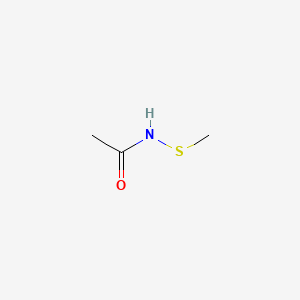


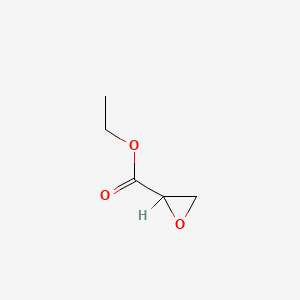

![19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B1194630.png)
